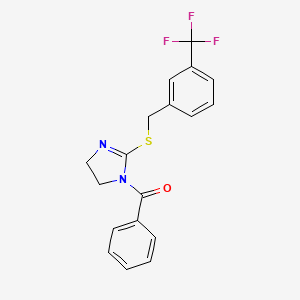

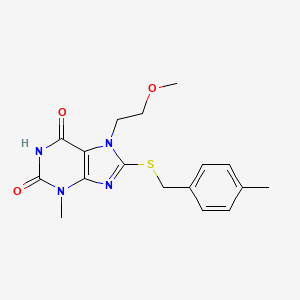

![molecular formula C22H15N3O3 B2586881 7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886142-55-8](/img/structure/B2586881.png)

7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine rings and the chromeno[2,3-c]pyrrole-3,9-dione group in separate steps, followed by their combination. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The presence of aromatic rings and oxygen atoms would likely result in a planar structure, with the rings contributing to the stability of the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the presence of the pyridine rings and the chromeno[2,3-c]pyrrole-3,9-dione group. The nitrogen atoms in the pyridine rings could act as nucleophiles, while the oxygen atoms in the chromeno[2,3-c]pyrrole-3,9-dione group could act as electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and oxygen atoms could result in a high melting point and boiling point, while the nitrogen atoms could contribute to its basicity .Scientific Research Applications

Synthesis and Derivatives

The synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives highlights the importance of these compounds in organic chemistry. These syntheses often involve condensation reactions that yield a variety of structurally complex and biologically significant molecules. For instance, the novel synthesis and exploration of the properties of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives demonstrate the versatility of pyrrole-based compounds in organic synthesis. These compounds have been found to possess unique aromatic properties and exhibit interesting electrochemical and photochemical behaviors, suggesting potential applications in materials science and catalysis (Mitsumoto & Nitta, 2004).

Coordination Chemistry

Research into the coordination chemistry of pyrrole-based ligands with transition metals like Cu(I) and Zn(II) reveals their potential in developing new materials with desirable electronic and luminescence properties. For example, the study of Cu(I) and Zn(II) complexes with sulfur-bearing isoxazole- or pyrazole-based ligands indicates the ability of these complexes to form coordination polymers with unique structural and luminescent characteristics (Urdaneta et al., 2015).

Biological Applications

Derivatives of pyrrolidine-diones, such as cyclic imides, have been synthesized and evaluated for their potential biological activities. For instance, a series of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones were investigated for their ability to reverse electroconvulsive shock-induced amnesia in mice, uncovering the structural features crucial for their biological activity and potential therapeutic applications (Butler et al., 1987).

Chemical Sensing and Molecular Recognition

The development of naphthoquinone-based chemosensors for transition metal ions demonstrates the application of pyrrole derivatives in chemical sensing. These compounds exhibit selective coordination to metal ions like Cu2+, leading to significant color changes, which can be utilized in the development of novel chemosensors for environmental and analytical chemistry applications (Gosavi-Mirkute et al., 2017).

Theoretical and Computational Studies

Computational studies on the equilibrium geometry, vibrational spectra, and electronic structure of antioxidant active Mannich bases, such as 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, provide insights into their molecular properties and potential applications in drug design and development (Boobalan et al., 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

7-methyl-2-pyridin-2-yl-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O3/c1-13-7-8-16-15(11-13)20(26)18-19(14-5-4-9-23-12-14)25(22(27)21(18)28-16)17-6-2-3-10-24-17/h2-12,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSHEEGCLCCUIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2586798.png)

![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B2586807.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2586813.png)

![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B2586815.png)